Epofolate (BMS-753493): A Technical Overview of its Structure, Properties, and Mechanism
Epofolate (BMS-753493): A Technical Overview of its Structure, Properties, and Mechanism
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Epofolate (BMS-753493), an investigational folate receptor-targeted chemotherapeutic agent. The information is compiled from preclinical and clinical research findings to support further investigation and understanding of this compound.
Structure and Chemical Properties
Epofolate is a conjugate of a potent epothilone analog, BMS-748285, and folic acid. These two moieties are connected via a peptide linker that incorporates a disulfide bond.[1] This design is intended to leverage folate receptor-mediated endocytosis for targeted delivery of the cytotoxic epothilone payload to cancer cells that overexpress the folate receptor.
The chemical structure of Epofolate (BMS-753493) is presented below:
Caption: Chemical structure of Epofolate (BMS-753493).[1]
Chemical Properties
A summary of the key chemical properties of Epofolate is provided in the table below. The compound's stability is notably pH-dependent.
| Property | Data |
| Molecular Identity | A conjugate of an epothilone analog (BMS-748285) and folate, linked by a peptide with a disulfide bond.[1] |
| pH Stability | Most stable in the pH range of 6.0 to 7.0. It exhibits instability at lower and higher pH values.[2][3] |
| Degradation Pathways | Major degradation pathways include hydrolysis of the carbonate ester, as well as the aziridine and macrolactone rings.[3] |
| Half-life (in vivo) | The plasma half-life of the conjugated epothilone in humans was determined to be between 0.2 and 0.6 hours across various dose levels in a Phase I clinical trial.[4] |
Mechanism of Action
The mechanism of action of Epofolate is a multi-step process designed for targeted cancer cell cytotoxicity:
-
Targeting and Binding: The folate moiety of Epofolate binds with high affinity to the folate receptor alpha (FRα), which is frequently overexpressed on the surface of various cancer cells, including ovarian, renal, and breast cancers.[1][4]
-
Internalization: Upon binding, the Epofolate-receptor complex is internalized into the cancer cell via endocytosis.[5]
-
Payload Release: Within the reducing environment of the cell's interior, the disulfide bond in the linker is cleaved. This cleavage releases the active cytotoxic agent, the epothilone analog BMS-748285.[6]
-
Microtubule Inhibition: The released epothilone payload then binds to and stabilizes microtubules, disrupting their normal function. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[7]
The following diagram illustrates the proposed signaling pathway for Epofolate's mechanism of action.
Caption: Proposed mechanism of action for Epofolate.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol is a general representation of how the cytotoxic activity of Epofolate against cancer cell lines would be assessed, likely using an MTT or similar viability assay.
-
Cell Seeding: Cancer cell lines (e.g., those with known folate receptor expression levels) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of Epofolate is prepared in cell culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of Epofolate. Control wells receive medium with the vehicle used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Assessment:
-
For an MTT assay, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
The workflow for a typical in vitro cytotoxicity assay is depicted below.
Caption: General workflow for an in vitro cytotoxicity assay.
Quantification in Plasma by LC-MS/MS (General Protocol)
This protocol outlines the general steps for quantifying Epofolate and its metabolites in plasma samples, a crucial part of pharmacokinetic studies.
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard is added to the plasma samples, calibrators, and quality control samples.
-
Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples. This mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
-
Extraction: The supernatant, containing the drug and internal standard, is collected. Further purification may be performed using solid-phase extraction (SPE) if necessary.
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The analytes are separated on a suitable chromatography column (e.g., a C18 column) using a specific mobile phase gradient.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and any relevant metabolites.
-
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of the unknown samples are then determined from this curve.
Clinical Development and Outcomes
Epofolate (BMS-753493) was evaluated in Phase I/IIa clinical trials for patients with advanced solid tumors.[4] In these studies, the maximum tolerated dose (MTD) was determined to be 26 mg in one dosing schedule and 15 mg in another.[4] Common toxicities associated with the epothilone class of drugs, such as fatigue, gastrointestinal toxicity, and mucositis, were observed.[4] While the drug was generally tolerable, it did not demonstrate objective tumor responses in the patients treated.[4][8] Consequently, the further development of Epofolate was discontinued.[4][8]
References
- 1. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
